molecular formula C8H5BrFN B1444559 3-(Bromomethyl)-5-fluorobenzonitrile CAS No. 853368-35-1

3-(Bromomethyl)-5-fluorobenzonitrile

Cat. No. B1444559
M. Wt: 214.03 g/mol
InChI Key: SUIFNMFWHQFXIP-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s appearance (color, state of matter), odor, and other physical characteristics.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (reactivity, stability, etc.).


Scientific Research Applications

Synthesis and Radioligand Development

An improved synthesis method for a compound related to 3-(Bromomethyl)-5-fluorobenzonitrile, used as a precursor for PET radioligand [18F]SP203, is documented. This method involves Sonogashira coupling and provides the compound in a significant yield, demonstrating its application in radiopharmaceutical chemistry (Gopinathan, Jin, & Rehder, 2009).

Vibrational Spectroscopic Investigations

Research on 3-bromo-5-fluorobenzonitrile (a compound structurally similar to 3-(Bromomethyl)-5-fluorobenzonitrile) has involved vibrational spectroscopic investigations. Using FTIR and FT-Raman spectra, this study provided insights into the fundamental modes of the compound, as well as its nonlinear optical properties and molecular geometry, which are crucial in materials science and spectroscopy (Jeyavijayan, Gobinath, Kumar, & Viswanathan, 2018).

Chemical Synthesis Applications

Another study focused on the halodeboronation of aryl boronic acids, demonstrating the synthesis of 2-bromo-3-fluorobenzonitrile. This process shows the broader applicability of similar compounds in organic synthesis and the development of new chemical synthesis methods (Szumigala, Devine, Gauthier, & Volante, 2004).

Preparation of Radiotracers

The preparation of the radiotracer [(18)F]FPEB, which is significant in PET imaging for the metabotropic glutamate subtype 5 receptor (mGluR5), involves a precursor related to 3-(Bromomethyl)-5-fluorobenzonitrile. This showcases its role in the development of diagnostic tools in neuroscience and clinical research (Lim, Labaree, Li, & Huang, 2014).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It includes understanding how to handle, store, and dispose of the compound safely.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, areas of its chemistry that need further exploration, and how it could be modified to improve its properties or activity.


properties

IUPAC Name

3-(bromomethyl)-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-4-6-1-7(5-11)3-8(10)2-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIFNMFWHQFXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C#N)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-5-fluorobenzonitrile

CAS RN

853368-35-1
Record name 3-(bromomethyl)-5-fluorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

3-Fluoro-5-methylbenzonitrile (Hognda Trading; 100 g, 0.74 mol) was taken in acetonitrile (1 L) at 25° C. under nitrogen atmosphere. N-Bromosuccinimide (105 g, 0.59 mol) and AIBN (2.4 g, 0.014 mol) were added and the reaction mixture was heated at 70° C. for 1 h 20 minutes. The reaction mixture was cooled to 25° C. and concentrated. The residue was diluted, cooled to 0-5° C. and stirred for 15 minutes at the same temperature. The precipitated succinimide was filtered and the filtrate was concentrated to get crude product as yellow oil (90 g). It was taken in petroleum ether (200 mL) and cooled to −20° C. stirred for 30 minutes. The precipitated solids were filtered and dried to get the title product as white solid. 1H NMR (DMSO-d6; 400 MHz): δ 7.83 (m, 2H), 7.73 (m, 1H), 4.72 (s, 2H). HPLC (Method A) Rt: 4.17 min (Purity: 99.4%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step Two
Name
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

(Step 3) Triphenylphosphine (1.91 g) was suspended in acetonitrile (50 ml), bromine (0.38 ml) was added, and the suspension was stirred for 30 min. 3-Fluoro-5-(hydroxymethyl)benzonitrile (1.1 g) synthesized by the method of Steps 1 and 2 was added to the reaction mixture, and the mixture was stirred at 85° C. for 2 hr. The reaction solution was quenched with water and extracted with ethyl acetate. The extract was washed with aqueous sodium hydrogen carbonate solution and then with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the obtained residue was treated by basic silica gel chromatography (ethyl acetate:hexane=1:5) to give 3-(bromomethyl)-5-fluorobenzonitrile (0.69 g).
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Bromomethyl)-5-fluorobenzonitrile
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Citations

For This Compound
2
Citations
UM Battisti, R García-Vázquez, D Svatunek… - Bioconjugate …, 2022 - ACS Publications
Tetrazines (Tz) have been applied as bioorthogonal agents for various biomedical applications, including pretargeted imaging approaches. In radioimmunoimaging, pretargeting …
Number of citations: 9 pubs.acs.org
UM Battisti, K Bratteby, JT Jørgensen… - Journal of Medicinal …, 2021 - ACS Publications
Pretargeted imaging of nanomedicines have attracted considerable interest because it has the potential to increase imaging contrast while reducing radiation burden to healthy tissue. …
Number of citations: 24 pubs.acs.org

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